4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride
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Description
4-Ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride is a chemical compound with the molecular formula C10H17ClN4O . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with an ethoxy group at the 4-position and a piperazin-1-yl group at the 6-position . The molecular weight of the compound is 244.72 .Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
A study by Romero et al. (1994) explored analogues of U-80493E, which included bis(heteroaryl)piperazines (BHAPs). These compounds were found to be more potent inhibitors of HIV-1 reverse transcriptase, suggesting potential applications in HIV-1 treatment (Romero et al., 1994).
Antimicrobial and Anti-inflammatory Agents
Abu‐Hashem et al. (2020) synthesized novel compounds, including derivatives involving 4-ethoxy-6-(piperazin-1-yl)pyrimidine hydrochloride. These compounds exhibited strong inhibitory activity against cyclooxygenase-2, and showed significant analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).
Anticancer Properties
Mallesha et al. (2012) investigated 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives for their antiproliferative activity against human cancer cell lines. Certain compounds in this study demonstrated potential as anticancer agents, warranting further research (Mallesha et al., 2012).
Memory Enhancement in Mice
Li Ming-zhu (2008) conducted a study on 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide derivatives. These compounds showed effects on memory enhancement in mice, indicating potential applications in cognitive disorders or memory improvement (Li Ming-zhu, 2008).
Rho Kinase Inhibition
Wei et al. (2016) developed N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor under investigation for central nervous system disorders. This research highlights the compound's potential in treating such disorders (Wei et al., 2016).
Properties
IUPAC Name |
4-ethoxy-6-piperazin-1-ylpyrimidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-2-15-10-7-9(12-8-13-10)14-5-3-11-4-6-14;/h7-8,11H,2-6H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNVSRSBFDXQIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)N2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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